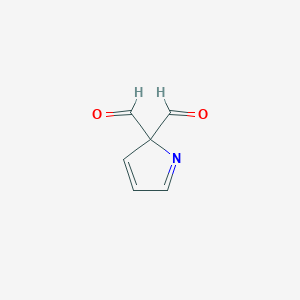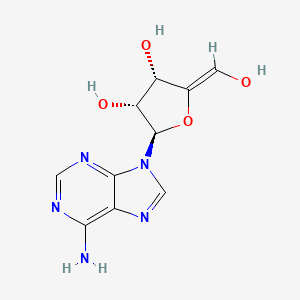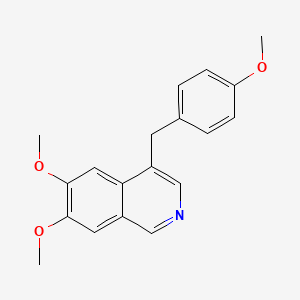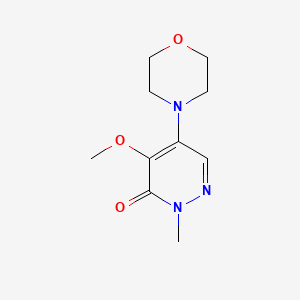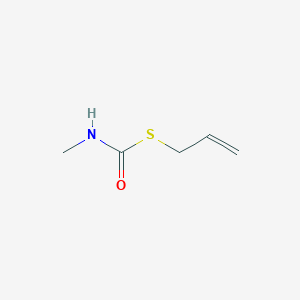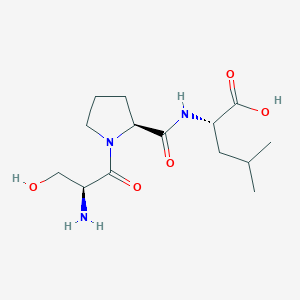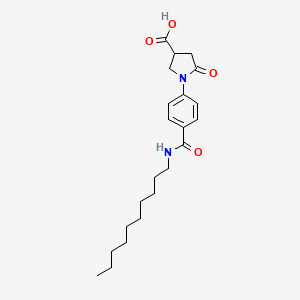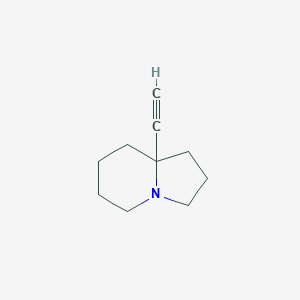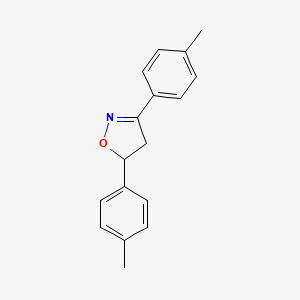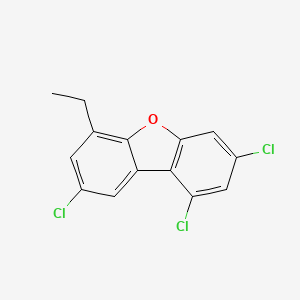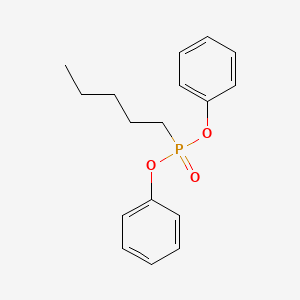![molecular formula C18H19NO2 B12904828 2-[2-(Cyclohex-1-en-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one CAS No. 919778-77-1](/img/structure/B12904828.png)
2-[2-(Cyclohex-1-en-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Cyclohex-1-en-1-yl)oxazol-5-yl)-1-(p-tolyl)ethanone is a synthetic organic compound that features a cyclohexene ring, an oxazole ring, and a tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclohex-1-en-1-yl)oxazol-5-yl)-1-(p-tolyl)ethanone typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclohexene Ring: This step may involve a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the Tolyl Group: This can be done through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexene ring or the tolyl group.
Reduction: Reduction reactions could target the oxazole ring or the carbonyl group.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Probes: The compound might be used to study biological pathways or as a fluorescent marker.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Polymer Synthesis: The compound could be used in the synthesis of polymers with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2-(Cyclohex-1-en-1-yl)oxazol-5-yl)-1-(p-tolyl)ethanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a chemical context, it could act as a catalyst or intermediate in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Cyclohex-1-en-1-yl)oxazol-5-yl)-1-phenylethanone: Similar structure but with a phenyl group instead of a tolyl group.
2-(2-(Cyclohex-1-en-1-yl)oxazol-5-yl)-1-(m-tolyl)ethanone: Similar structure but with a meta-tolyl group.
Uniqueness
The unique combination of the cyclohexene, oxazole, and tolyl groups in 2-(2-(Cyclohex-1-en-1-yl)oxazol-5-yl)-1-(p-tolyl)ethanone gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
919778-77-1 |
|---|---|
Molekularformel |
C18H19NO2 |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
2-[2-(cyclohexen-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C18H19NO2/c1-13-7-9-14(10-8-13)17(20)11-16-12-19-18(21-16)15-5-3-2-4-6-15/h5,7-10,12H,2-4,6,11H2,1H3 |
InChI-Schlüssel |
ZDMDUPCCPUEZLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CN=C(O2)C3=CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


